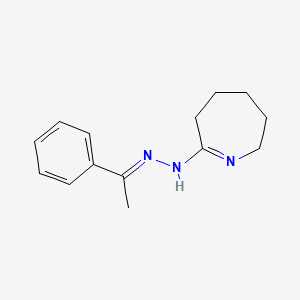

(Z)-2-((E)-(1-phenylethylidene)hydrazono)azepane

Description

(Z)-2-((E)-(1-Phenylethylidene)hydrazono)azepane is a hydrazone-derived compound featuring a seven-membered azepane ring conjugated with a phenyl-substituted hydrazone moiety. Its stereochemical configuration (Z/E isomerism) and structural complexity make it a subject of interest in medicinal and organic chemistry. Hydrazones are known for their diverse biological activities, including antimicrobial, antiviral, and antioxidant properties, often modulated by substituents and stereochemistry .

Properties

IUPAC Name |

N-[(E)-1-phenylethylideneamino]-3,4,5,6-tetrahydro-2H-azepin-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3/c1-12(13-8-4-2-5-9-13)16-17-14-10-6-3-7-11-15-14/h2,4-5,8-9H,3,6-7,10-11H2,1H3,(H,15,17)/b16-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VROKIYNHZIGYPW-FOWTUZBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=NCCCCC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC1=NCCCCC1)/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((E)-(1-phenylethylidene)hydrazono)azepane typically involves the condensation of azepane with (E)-1-phenylethylidenehydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the hydrazono linkage. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of (Z)-2-((E)-(1-phenylethylidene)hydrazono)azepane may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis or flow chemistry may be employed to enhance reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-((E)-(1-phenylethylidene)hydrazono)azepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

Substitution: The hydrazono group can undergo substitution reactions with nucleophiles, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.

Substitution: Nucleophiles like amines or thiols; reactions are conducted under mild conditions to preserve the integrity of the azepane ring.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-((E)-(1-phenylethylidene)hydrazono)azepane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

Biologically, this compound has been studied for its potential as a bioactive molecule. Its hydrazono group can interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Medicine

In medicine, (Z)-2-((E)-(1-phenylethylidene)hydrazono)azepane derivatives have shown promise in preclinical studies for their potential therapeutic effects. These derivatives are being explored for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

Industrially, the compound is used in the development of new materials with specific properties, such as polymers and coatings. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-2-((E)-(1-phenylethylidene)hydrazono)azepane involves its interaction with molecular targets through its hydrazono group. This interaction can lead to the modulation of biological pathways, resulting in various therapeutic effects. The exact molecular targets and pathways involved depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Structural Features and Isomerism

The compound’s dual (Z/E) isomerism is a critical factor in its reactivity and biological activity, as observed in structurally related hydrazones. For example:

- (E/Z)-3-{2-(2,5-Diphenylpyrazolo[1,5-c]pyrimidin-7-yl)hydrazono}indolin-2-ones: These isomers exhibit distinct antibacterial activities, with the Z-configuration often showing enhanced stability and efficacy due to steric and electronic effects .

- (Z)-3-(2-(4-Arylthiazol-2-yl)hydrazono)indolin-2-ones: The Z-isomer in this series demonstrates dual inhibition of HIV-1 Reverse Transcriptase (RT), highlighting the role of stereochemistry in targeting enzymatic functions .

Key Structural Differences :

Comparison of Characterization Techniques :

Activity Comparison :

Stability and Tautomerism

Hydrazones can undergo tautomerism, affecting their reactivity. For instance:

- 2-(2-(2-Hydroxy-4-nitrophenyl)hydrazono)-1-phenylbutane-1,3-dione: Exists in keto-enol equilibrium, studied via ¹⁵N NMR, with Z-isomers showing greater stability .

- (Z)-2-((E)-(1-Phenylethylidene)hydrazono)azepane: Likely resists tautomerism due to steric hindrance from the azepane ring, though this requires experimental validation.

Biological Activity

(Z)-2-((E)-(1-phenylethylidene)hydrazono)azepane is a hydrazone derivative characterized by a unique combination of structural features that may confer various biological activities. This article explores the compound's potential pharmacological effects, synthesis pathways, and related case studies.

Structure and Properties

The compound features a hydrazone functional group linked to an azepane ring. Its molecular structure can be represented as follows:

This structure is significant in determining its biological activity, particularly in interactions with biological targets.

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial and antifungal activities. The presence of the thiazole ring in related compounds suggests that (Z)-2-((E)-(1-phenylethylidene)hydrazono)azepane could exhibit similar properties. A systematic review of thiazole derivatives has shown significant activity against various bacterial strains, indicating a promising avenue for further research into this compound's potential as an antimicrobial agent.

Synthesis Pathways

The synthesis of (Z)-2-((E)-(1-phenylethylidene)hydrazono)azepane typically involves several key steps:

- Formation of Hydrazone : The initial step involves the condensation reaction between an appropriate carbonyl compound and hydrazine or its derivatives.

- Cyclization : The resulting hydrazone undergoes cyclization to form the azepane ring.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Case Study 1: Anticonvulsant Activity of Thiazole Derivatives

A study conducted in 2011 explored the synthesis and biological evaluation of new thiazolidone derivatives, some of which demonstrated significant anticonvulsant activity. Though not directly involving (Z)-2-((E)-(1-phenylethylidene)hydrazono)azepane, the findings suggest that similar compounds could be effective in treating seizure disorders.

Case Study 2: Antimicrobial Efficacy

A comprehensive analysis of thiazole derivatives highlighted their efficacy against various pathogens. For example, compounds exhibiting structural similarities to (Z)-2-((E)-(1-phenylethylidene)hydrazono)azepane have shown promising results against Gram-positive and Gram-negative bacteria. This reinforces the potential application of this compound in developing new antimicrobial agents.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Acetylthiazole | Structure | Simple thiazole with acetyl group; less complex than target compound. |

| 5-(Phenyl)-1,3-thiazolidine-2,4-dione | Structure | Contains a dione structure; known for its anti-inflammatory properties. |

| 4-Thiazolidinone Derivatives | Structure | Exhibits diverse biological activities; often used in drug design. |

The uniqueness of (Z)-2-((E)-(1-phenylethylidene)hydrazono)azepane lies in its specific combination of functionalities, which may enhance its biological activity profile compared to simpler analogs.

Q & A

Q. What in silico approaches validate the proposed metabolic pathways of (Z)-2-((E)-(1-phenylethylidene)hydrazono)azepane in pharmacokinetic studies?

- Methodological Answer : Molecular docking with cytochrome P450 enzymes (e.g., CYP3A4) predicts oxidation sites . Pharmacokinetic software (e.g., GastroPlus) simulates absorption/distribution using logP and pKa values. Compare results with in vitro liver microsome assays to refine metabolic models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.